2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Vue d'ensemble

Description

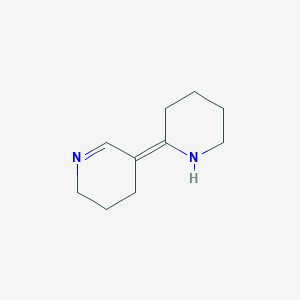

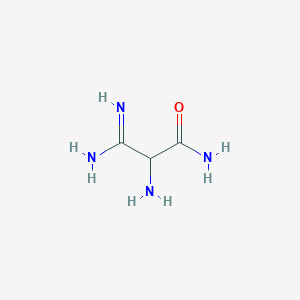

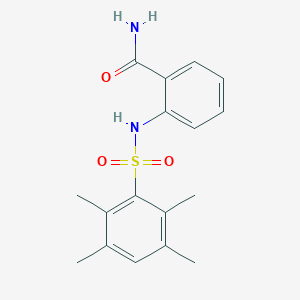

“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” is a chemical compound with the formula C14H10N2O2 . It is a heterocyclic compound that includes a phenol group and an oxadiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized . The synthesis was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide, and then 5-pheny-1,3,4-Oxadiazol-2-thiol step by step .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 238.25 . Its melting point is reported to be 433 degrees Celsius .

Applications De Recherche Scientifique

Applications in Organic Light-Emitting Diodes (OLEDs)

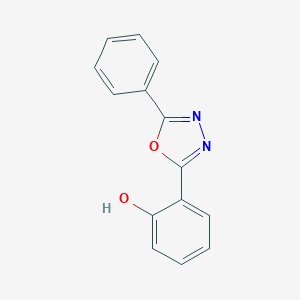

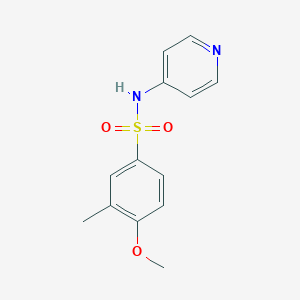

The compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol has been utilized as an ancillary ligand in the development of heteroleptic iridium(III) complexes, which are green phosphors. These complexes have shown promising applications in organic light-emitting diodes (OLEDs), exhibiting high photoluminescence quantum efficiency yields and superior performance when used in the OLED structure. The efficient performance, indicated by peak current efficiency and peak power efficiency, alongside low efficiency roll-off ratios, suggests its potential in maintaining high efficiency at higher current densities and luminance levels (Jin et al., 2014).

Spectral-Luminescent Properties

The compound and its derivatives have been synthesized and studied for their spectral-luminescent properties. These studies provide insights into the optical characteristics of the compound, which is crucial for its application in various fields such as materials science and photonics (Mikhailov et al., 2018).

Applications in Chemotherapy and Drug Design

Although the compound's direct application in chemotherapy is not mentioned, its structural class (oxadiazoles) is recognized for broad-spectrum activity, including anticancer properties. This makes it a compound of interest in drug design and development. A series of oxadiazole derivatives has been synthesized and tested against various cancer cell lines, showing significant anticancer activity. These findings highlight the potential of this structural class in chemotherapy research and drug development (Ahsan et al., 2020).

Fluoride Chemosensors

The compound has been incorporated into novel anion sensors, which have shown the ability to detect fluoride ions by spectroscopic and colorimetric means. The specific structural arrangement of the compound, allowing a strong intramolecular hydrogen bond, plays a crucial role in the selective sensing of fluoride ions, demonstrating its application in the field of chemical sensing (Ma et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as 5-phenyl-1,3,4-oxadiazol-2(3h)-ones have been reported to inhibit the carboxylesterase notum , a negative regulator of the Wnt signaling pathway .

Mode of Action

It’s worth noting that oxadiazole derivatives often act as ligands, coordinating through the nitrogen atom .

Biochemical Pathways

If it indeed inhibits notum like its similar compounds, it could impact the wnt signaling pathway .

Result of Action

Some oxadiazole derivatives have shown significant anticancer and antioxidant activities .

Analyse Biochimique

Biochemical Properties

It has been found to show significant antioxidant and anticancer activities

Cellular Effects

It has been observed to show significant anticancer activity , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKJOWVRUHGNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

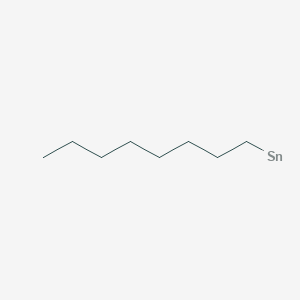

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419396 | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-24-4 | |

| Record name | 18233-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol in phosphorescent OLED emitters?

A: this compound acts as an ancillary ligand in iridium(III) and platinum(II) complexes used as emitters in phosphorescent OLEDs [, , , , ]. As an electron-transporting ancillary ligand, it contributes to balancing the injection and transport of electrons and holes within the OLED device []. This balanced charge transport is crucial for achieving high device performance.

Q2: How does modifying the structure of this compound affect the performance of the resulting OLEDs?

A: Research shows that introducing fluoro or trifluoromethyl substituents to the this compound ancillary ligand can significantly impact the photoluminescence, electrochemical properties, and electroluminescent performance of the resulting iridium(III) complexes [, ]. For instance, a complex using 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand demonstrated superior OLED performance with higher current efficiency and external quantum efficiency compared to complexes with less substituted ancillary ligands [].

Q3: What are the advantages of using iridium(III) complexes containing this compound as emitters in OLEDs?

A3: Iridium(III) complexes incorporating this compound exhibit several desirable properties for OLED applications:

- High Photoluminescence Efficiency: These complexes often display high photoluminescence quantum yields, reaching up to 94%, indicating efficient energy transfer and light emission [].

- Tunable Emission Color: By modifying the main ligands coordinated to the iridium(III) center, the emission color can be tuned across a range of wavelengths, including green and deep red [, ].

- Good Electron Mobility: The presence of the 1,3,4-oxadiazole moiety in the ancillary ligand contributes to enhanced electron mobility in these complexes, facilitating efficient charge transport within the OLED device [].

- Low Efficiency Roll-Off: Devices incorporating these complexes demonstrate good operational stability with low efficiency roll-off at high luminance, making them promising for practical applications [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)

![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)